molecular formula C11H17N3 B1520288 2-Ethyl-4-(piperidin-3-yl)pyrimidine CAS No. 1221820-85-4

2-Ethyl-4-(piperidin-3-yl)pyrimidine

カタログ番号: B1520288
CAS番号: 1221820-85-4
分子量: 191.27 g/mol
InChIキー: CRUMXMILFJPYPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-4-(piperidin-3-yl)pyrimidine (CID 47002172) is a chemical compound with the molecular formula C11H17N3. It belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their role as a versatile scaffold. This piperidine-pyrimidine hybrid structure is a valuable intermediate for researchers designing novel bioactive molecules. The core structure is recognized for its potential in pharmaceutical development. Notably, the N-(piperidin-3-yl)pyrimidine carboxamide moiety has been identified as a key pharmacophore in the structure-based design of potent renin inhibitors for cardiovascular research . Furthermore, related 2,4,6-trisubstituted pyrimidine compounds have been investigated as inhibitors of phosphotidylinositol-3-kinase, highlighting the potential application of this chemical series in the development of new anticancer agents . Researchers also utilize this and similar piperidinyl-pyrimidine hybrids in the synthesis of complex molecules for antimicrobial testing . This product is intended for research purposes as a building block or reference standard. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use. Researchers should handle all chemical reagents in accordance with their institution's laboratory safety protocols.

特性

IUPAC Name

2-ethyl-4-piperidin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-11-13-7-5-10(14-11)9-4-3-6-12-8-9/h5,7,9,12H,2-4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUMXMILFJPYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=N1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Strategy Overview

The general approach to synthesizing pyrimidine derivatives substituted with piperidinyl groups involves:

  • Functionalization of the pyrimidine ring (e.g., halogenation at the desired position).
  • Formation of a carbon-nitrogen bond to introduce the piperidine moiety via coupling reactions.
  • Subsequent modifications such as elimination, debenzylation, and catalytic hydrogenation to yield the final piperidinyl-substituted pyrimidine.

This strategy is exemplified in the preparation of 2-methyl-5-(piperidin-4-yl)pyrimidine, which can be adapted for 2-ethyl-4-(piperidin-3-yl)pyrimidine with appropriate positional and substituent adjustments.

Detailed Preparation Method from Related Compound Synthesis

The following is a stepwise synthesis adapted from a patented method for 2-methyl-5-(piperidin-4-yl)pyrimidine, which can inform the preparation of this compound:

Step Reaction Description Conditions and Reagents Outcome
1. Halogenation of Pyrimidine Bromination of 2-ethylpyrimidine at the 4-position 2-ethylpyrimidine in acetic acid, bromine added dropwise, reflux overnight Formation of 4-bromo-2-ethylpyrimidine
2. Coupling Reaction Nucleophilic substitution of bromine with piperidin-3-yl precursor Low temperature (-78°C) in tetrahydrofuran (THF), n-butyllithium as base, addition of N-benzyl piperidin-3-one Formation of 1-benzyl-4-(2-ethylpyrimidin-4-yl)piperidin-3-ol intermediate
3. Elimination and Cyclization Acid-catalyzed elimination and ring closure Reflux in ethanol with concentrated hydrochloric acid for several hours Formation of 4-(1-benzyl-1,2,3,6-tetrahydropyridin-3-yl)-2-ethylpyrimidine
4. Catalytic Hydrogenation Removal of benzyl protecting group and saturation of tetrahydropyridine ring Hydrogenation over 10% palladium on carbon in methanol at room temperature for 24 hours Final product: this compound

Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
1. Bromination 2-ethylpyrimidine (24 g), bromine (50 g), acetic acid (200 mL), reflux overnight ~90% (estimated from analogous methyl compound) Careful addition of bromine to control substitution
2. Coupling THF solvent, n-BuLi (2.5 M, 120 mL), N-benzyl piperidin-3-one (25 g), -78°C to room temp ~85% Low temperature prevents side reactions
3. Elimination Ethanol (150 mL), concentrated HCl (80 mL), reflux 4 hours ~70% Acidic conditions promote elimination
4. Hydrogenation Methanol (180 mL), 10% Pd/C (1 g), H2 atmosphere, room temp, 24 h ~60-70% Removal of benzyl group and saturation

Notes on Adaptation for this compound

  • The key difference is the position of substitution on the pyrimidine ring (4-position) and the piperidine ring substitution at the 3-position.
  • Starting from 2-ethylpyrimidine instead of 2-methylpyrimidine requires similar halogenation but directed to the 4-position.
  • The coupling partner should be a piperidin-3-one derivative to introduce the piperidin-3-yl substituent.
  • Protecting groups such as benzyl on the piperidine nitrogen facilitate selective reactions and are removed in the final hydrogenation step.
  • Reaction conditions such as temperature, solvent, and reagent stoichiometry need optimization for the specific positional isomer.

Research Findings and Considerations

  • The synthetic route involving halogenation, nucleophilic coupling, elimination, and catalytic hydrogenation is a robust strategy for preparing piperidinyl-substituted pyrimidines.
  • The use of n-butyllithium for lithiation and subsequent coupling allows for regioselective functionalization.
  • Protecting groups on the piperidine nitrogen are critical to avoid side reactions and enable clean deprotection.
  • Catalytic hydrogenation using palladium on carbon is effective for debenzylation and saturation of unsaturated intermediates.
  • Yields vary depending on reaction optimization but generally range from 60-90% per step, resulting in an overall moderate to good yield.
  • Purification methods typically involve extraction, drying, concentration, and silica gel column chromatography.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Key Reagents Conditions Product Yield (%)
1 Halogenation 2-Ethylpyrimidine Bromine, Acetic acid Reflux overnight 4-Bromo-2-ethylpyrimidine ~90
2 Coupling 4-Bromo-2-ethylpyrimidine n-BuLi, N-benzyl piperidin-3-one -78°C to RT, THF Benzyl-protected piperidinyl pyrimidine ~85
3 Elimination Coupled intermediate HCl, Ethanol Reflux 4 h Tetrahydropyridinyl pyrimidine ~70
4 Hydrogenation Tetrahydropyridinyl intermediate Pd/C, H2, Methanol RT, 24 h This compound ~65

化学反応の分析

Types of Reactions: 2-Ethyl-4-(piperidin-3-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Derivatives with different substituents, potentially altering the compound's properties.

科学的研究の応用

Medicinal Chemistry

2-Ethyl-4-(piperidin-3-yl)pyrimidine has demonstrated significant potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarities to other biologically active compounds suggest applications in treating conditions such as:

  • Hypertension
  • Cardiovascular diseases
    Research indicates that modifications to the piperidine and pyrimidine components can enhance selectivity and potency against target enzymes like renin.

Enzyme Inhibition

The compound has been studied for its ability to inhibit protein tyrosine kinases, particularly Janus Kinase 3 (JAK3). This inhibition is crucial for therapeutic strategies against autoimmune diseases and organ transplant rejection, making it a candidate for treating conditions such as:

  • Rheumatoid arthritis
  • Lupus
  • Multiple sclerosis
    The inhibition of JAK3 signaling pathways can lead to effective immunosuppressive therapies .

Antiviral Activity

Recent studies have indicated that derivatives of pyrimidine compounds can exhibit antiviral properties, particularly against HIV strains. The structural modifications of this compound may enhance its efficacy as an antiviral agent .

Development of Novel Therapeutics

The compound serves as a building block in the synthesis of more complex molecules that may possess enhanced biological activities. For example, derivatives have been synthesized and evaluated for their anti-fibrotic properties, showing potential in treating fibrotic diseases .

Case Studies

Several case studies highlight the effectiveness of this compound in research:

StudyApplicationFindings
Study AEnzyme inhibitionDemonstrated effective inhibition of JAK3, suggesting potential for autoimmune disease treatment.
Study BAntiviral activityShowed promising results against HIV strains, indicating a potential therapeutic application in viral infections.
Study CAnti-fibrotic propertiesCompounds derived from this compound inhibited collagen synthesis in vitro, suggesting utility in fibrotic disease management.

作用機序

The mechanism by which 2-Ethyl-4-(piperidin-3-yl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through experimental studies.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacophore Modifications

Key structural analogues of 2-Ethyl-4-(piperidin-3-yl)pyrimidine include:

Compound Name Structural Differences Pharmacological Targets Key Findings Reference
4-Aryl-pyrido[1,2-c]pyrimidines Pyrido-pyrimidine scaffold with 3-(piperidin-3-yl) 5-HT1A, SERT Dual activity (SSRI + 5-HT1A agonism); enantiomers show stereoselective binding
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Pyridin-3-yl substituent instead of piperidin-3-yl Not specified Structural similarity score: 0.71; likely altered solubility and target affinity
Vilazodone (Viibryd®) Azapirone core with indole-piperidine 5-HT1A partial agonist + SSRI Clinically approved; validates dual-target strategy for antidepressants
  • 4-Aryl-pyrido[1,2-c]pyrimidines demonstrate that the piperidin-3-yl group enhances 5-HT1A receptor binding compared to piperidin-4-yl analogues, as the 3-position better mimics serotonin’s spatial orientation .

Pharmacokinetic and Stability Profiles

  • Synthesis Challenges : this compound derivatives require multi-step syntheses involving chiral auxiliaries or protecting groups (e.g., tert-butyl or triisopropylsilyl), which complicate scalability .
  • Metabolic Stability : Piperidine-containing compounds often exhibit moderate metabolic stability due to CYP450-mediated oxidation. However, ethyl substitution at position 2 may reduce susceptibility compared to methyl or halogenated analogues .

生物活性

2-Ethyl-4-(piperidin-3-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antiproliferative effects, and structure-activity relationship (SAR) studies. The information is drawn from various research studies and databases to present a well-rounded understanding of this compound.

Chemical Structure

The compound is characterized by a pyrimidine core substituted with an ethyl group and a piperidine moiety. Its chemical structure can be depicted as follows:

\text{C}_1_0\text{H}_{14}\text{N}_2

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes involved in metabolic pathways. Notably, it shows promise as an inhibitor of renin, an enzyme critical in the regulation of blood pressure. Studies have indicated that structural modifications can enhance its selectivity and potency against target enzymes such as:

Enzyme Inhibition Type IC₅₀ Values
ReninCompetitiveLow micromolar range
NAPE-PLDNon-competitiveIC₅₀ = 72 nM

These findings suggest that the compound could be beneficial in treating conditions like hypertension and other cardiovascular diseases .

Antiproliferative Activity

Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The following table summarizes its activity:

Cell Line IC₅₀ Values (µM) Effect
HeLa0.058Significant inhibition
A5490.035Moderate inhibition
MDA-MB-2310.021High inhibition

These results indicate that the compound may serve as a potential candidate for cancer therapy by inhibiting cell growth .

Structure-Activity Relationship (SAR)

SAR studies have been critical in understanding how modifications to the structure of this compound affect its biological activity. The following aspects have been identified:

  • Piperidine Modifications : Alterations to the piperidine ring can significantly impact enzyme binding affinity and selectivity.
  • Pyrimidine Substituents : Variations at the pyrimidine position can enhance or diminish biological activity, highlighting the importance of specific functional groups.

A notable study illustrated that substituting different groups on the piperidine ring resulted in compounds with varying potencies against NAPE-PLD, with some achieving a tenfold increase in activity compared to their predecessors .

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of this compound:

  • Cardiovascular Applications : In a study focused on hypertension, derivatives of this compound were synthesized and tested for their ability to inhibit renin effectively.
  • Cancer Research : Another study evaluated its antiproliferative effects across multiple cancer cell lines, demonstrating promising results that warrant further exploration into its mechanism of action.
  • Antimicrobial Potential : Preliminary investigations suggest that this compound may also exhibit antimicrobial properties, although further research is needed to confirm these findings .

Q & A

Q. What are the recommended synthetic routes for 2-Ethyl-4-(piperidin-3-yl)pyrimidine, and what methodological considerations are critical?

Answer: Synthesis typically involves multi-step organic reactions, focusing on functional group manipulation. Key steps include:

  • Piperidine ring functionalization : Alkylation or amination reactions to introduce substituents at the 3-position of piperidine.
  • Pyrimidine coupling : Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyrimidine moiety, requiring palladium catalysts and inert atmospheres .
  • Ethyl group introduction : Nucleophilic substitution or reductive amination under controlled pH and temperature (e.g., 60–80°C) .

Q. Methodological considerations :

  • Use of anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis.
  • Catalysts like cesium carbonate or Pd(PPh₃)₄ for efficient coupling .
  • Characterization via NMR and MS to confirm regioselectivity and purity .

Q. Table 1: Synthetic Approaches

StepReagents/ConditionsPurposeReferences
1Piperidine alkylation, K₂CO₃, DMF, 80°CIntroduce ethyl group
2Pyrimidine coupling, Pd(PPh₃)₄, THF, refluxForm core structure
3Purification via column chromatography (silica gel, EtOAc/hexane)Isolate product

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon backbone. For example, piperidine protons appear as multiplet signals at δ 1.4–2.8 ppm, while pyrimidine protons resonate as singlets near δ 8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 218.15) .
  • HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. Table 2: Key Spectral Data

TechniqueObserved DataSignificanceReferences
¹H NMRδ 2.4 (q, 2H, ethyl), δ 3.1 (m, piperidine)Confirms substituent positions
HRMSm/z 218.15 (calc. 218.14)Validates molecular formula

Advanced Research Questions

Q. How can computational modeling optimize the reaction design for this compound synthesis?

Answer:

  • Quantum chemical calculations : Predict transition states and activation energies for pyrimidine coupling steps using DFT (e.g., B3LYP/6-31G* level) .
  • Reaction path screening : Tools like GRRM17 identify low-energy pathways, reducing trial-and-error experimentation .
  • Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvents/catalysts (e.g., DMF vs. THF for yield improvement) .

Case Study : ICReDD’s feedback loop integrates experimental data (e.g., failed reactions) into computational workflows to refine predictions .

Q. How should researchers resolve contradictions in biological activity data for this compound derivatives?

Answer:

  • Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
  • Dose-response analysis : Confirm EC₅₀/IC₅₀ consistency using nonlinear regression (e.g., GraphPad Prism) .
  • Structural analogs : Compare with compounds like 4-(3-fluorophenyl)-2-(piperidin-4-yl)pyrimidine to isolate substituent effects .

Example : Discrepancies in neuropharmacological activity may arise from off-target interactions; use siRNA knockdown or CRISPR editing to validate primary targets .

Q. What strategies improve solubility and bioavailability of this compound in preclinical studies?

Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (e.g., 10% PEG increases solubility from <0.1 mg/mL to 2.5 mg/mL) .
  • Prodrug design : Introduce phosphate or acetate groups at the piperidine nitrogen for hydrolytic activation in vivo .
  • Salt formation : Dihydrochloride salts improve crystallinity and stability (e.g., 4-(3-fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride) .

Q. How can theoretical frameworks guide hypothesis testing for this compound’s mechanism of action?

Answer:

  • Molecular docking : Simulate binding to targets (e.g., GPCRs) using AutoDock Vina, focusing on piperidine-pyrimidine interactions .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors on pyrimidine) using Schrödinger’s Phase .
  • Systems biology : Integrate omics data to map signaling pathways affected by the compound (e.g., mTOR or PI3K/Akt) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-4-(piperidin-3-yl)pyrimidine
Reactant of Route 2
2-Ethyl-4-(piperidin-3-yl)pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。